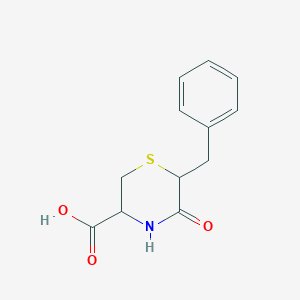

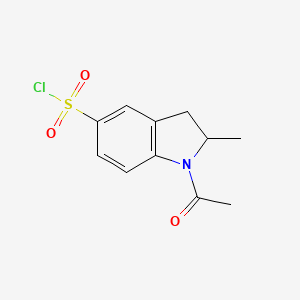

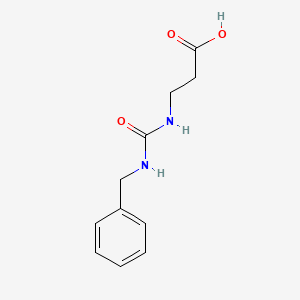

![molecular formula C12H20N4 B1285674 3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 923164-14-1](/img/structure/B1285674.png)

3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine" is a derivative of the [1,2,4]triazolo[4,3-a]azepine class, which is a bicyclic structure that includes a triazole ring fused to an azepine ring. This class of compounds is of significant interest in medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, such as adenosine A2a receptor antagonism, dipeptidyl peptidase-4 (DPP-4) inhibition, positive inotropic effects, and 5-HT2 antagonist activity.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step processes that may include the use of diamines, piperazine, and other cyclic amines. For instance, the synthesis of piperazine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine involved replacing the piperazinyl group with various diamines, leading to analogues with low nanomolar affinity toward the A(2a) receptor . Another example is the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which were synthesized in a two-step process starting from pyridine and dichloropyridazine derivatives . These methods could potentially be adapted for the synthesis of "3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine".

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a triazole ring, which is known for its involvement in hydrogen bonding and its ability to interact with biological targets. The substitution of the triazole ring with different groups, such as piperidine or piperazine, can significantly affect the biological activity and selectivity of these compounds. For example, the substitution with (R)-2-(aminomethyl)pyrrolidine resulted in potent and selective adenosine A2a receptor antagonists .

Chemical Reactions Analysis

Compounds containing the [1,2,4]triazolo[4,3-a]azepine moiety may undergo various chemical reactions, including substitutions at different positions of the triazole or azepine rings. These reactions are often used to modify the compound's pharmacological profile. For instance, the substitution of piperazine moieties in [1,2,4]triazolo[3,4-a]phthalazine derivatives has been shown to influence their positive inotropic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are crucial for their pharmacokinetic and pharmacodynamic profiles. While the specific properties of "3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine" are not provided, related compounds have been evaluated for their biological activities in various assays, which indirectly provide insights into their properties. For example, the antioxidant and cytotoxicity of triazolo-pyridazine-6-yl-substituted piperazines were assessed using H2O2 radical scavenging assay and MTT assay, respectively . These assays can give an indication of the compound's reactivity and cell permeability.

科学的研究の応用

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes recent intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-2-6-11-14-15-12(16(11)8-3-1)10-5-4-7-13-9-10/h10,13H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOJOJDSSOTAMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(N2CC1)C3CCCNC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585427 |

Source

|

| Record name | 3-(Piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |

CAS RN |

923164-14-1 |

Source

|

| Record name | 3-(Piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1285596.png)

![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)